2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-methylbutan-2-amine
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Overview
Description
2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-methylbutan-2-amine is an organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a methylbutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-methylbutan-2-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Alkylation: The resulting tetrazole derivative is then alkylated using 2-bromo-N-methylbutan-2-amine in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines or other reduced nitrogen-containing species.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or partially reduced tetrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-methylbutan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-methylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]-N-methylbutan-2-amine
- 2-[1-(4-chlorophenyl)-1H-imidazol-5-yl]-N-methylbutan-2-amine
Uniqueness
Compared to similar compounds, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-methylbutan-2-amine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylate groups enhances its binding affinity to biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C12H16ClN5 |
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Molecular Weight |
265.74 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]-N-methylbutan-2-amine |
InChI |
InChI=1S/C12H16ClN5/c1-4-12(2,14-3)11-15-16-17-18(11)10-7-5-9(13)6-8-10/h5-8,14H,4H2,1-3H3 |
InChI Key |
QSBOZNGMGDHJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)Cl)NC |
Origin of Product |
United States |
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